Pgam1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

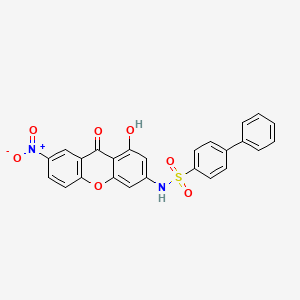

N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBFEAYMCMDULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pgam1-IN-2 and its Modulation of the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth and proliferation, providing not only energy but also essential building blocks for biosynthesis. Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Its upregulation in various cancers makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Pgam1-IN-2, a small molecule inhibitor of PGAM1, and its effects on the Warburg effect. This compound is also identified in scientific literature as PGMI-004A.[1]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of PGAM1.[1] By binding to PGAM1, it blocks the conversion of 3-PG to 2-PG, leading to an intracellular accumulation of 3-PG and a depletion of 2-PG.[1] This targeted disruption of a key glycolytic step has significant downstream consequences on cancer cell metabolism, effectively reversing the metabolic advantages conferred by the Warburg effect.[1][2]

Quantitative Data on this compound (PGMI-004A)

The following tables summarize the key quantitative data regarding the biochemical and cellular effects of this compound.

Table 1: Biochemical and Binding Properties of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PGAM1 Inhibition) | 13.1 µM | Purified human PGAM1 | [1] |

| Ki | 3.91 µM | Purified human PGAM1 | [1] |

| Kd | 7.2 ± 0.7 µM | Purified human PGAM1 | [1] |

| Kd | 9.4 ± 2.0 µM | Purified human PGAM1 | [1] |

Table 2: Cellular Effects of this compound (PGMI-004A) in H1299 Cells

| Parameter | Effect | Quantitative Data | Reference |

| Lactate Production | Decreased | Percentage of reduction not specified in search results. | [1] |

| Glucose Uptake | No significant effect | Not applicable. | [2] |

| NADPH/NADP+ Ratio | Decreased | Fold change not specified in search results. | [1] |

| Lipid Biosynthesis | Reduced | Percentage of inhibition not specified in search results. | [1] |

| RNA Biosynthesis | Reduced | Percentage of inhibition not specified in search results. | [1] |

| Cell Proliferation | Inhibited | IC50 not specified in search results. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

PGAM1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified PGAM1.

Materials:

-

Purified recombinant human PGAM1

-

This compound (PGMI-004A)

-

3-Phosphoglycerate (3-PG)

-

Coupling enzymes: enolase, pyruvate kinase (PK), lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, ADP, and the coupling enzymes (enolase, PK, and LDH).

-

Add purified PGAM1 to the reaction mixture.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding the substrate, 3-PG.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PGAM1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

H1299 lung cancer cells

-

This compound (PGMI-004A)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed H1299 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 for cell proliferation by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Metabolic Flux Analysis using 13C-Labeled Glucose

Objective: To trace the metabolic fate of glucose and quantify the flux through glycolysis and connected pathways upon PGAM1 inhibition.

Materials:

-

H1299 cells

-

This compound (PGMI-004A)

-

Glucose-free cell culture medium

-

[U-13C6]-glucose (uniformly labeled glucose)

-

Methanol, water, and chloroform for metabolite extraction

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture H1299 cells in standard medium.

-

Treat one group of cells with this compound and another with a vehicle control.

-

Switch the culture medium to glucose-free medium supplemented with [U-13C6]-glucose and continue the treatment for a defined period to allow for isotopic labeling of intracellular metabolites to reach a steady state.

-

Harvest the cells and rapidly quench metabolism (e.g., with cold methanol).

-

Extract intracellular metabolites using a methanol/water/chloroform extraction method.

-

Analyze the polar metabolite extracts by LC-MS to determine the mass isotopologue distribution of key metabolites in the glycolytic and pentose phosphate pathways (e.g., 3-PG, lactate, ribose-5-phosphate).

-

Use metabolic flux analysis software to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes. This will reveal the quantitative changes in pathway activity induced by this compound.

Visualizations

Signaling Pathways and Experimental Workflows

References

Pgam1-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Pgam1-IN-2, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1). PGAM1 is a critical enzyme in the glycolytic pathway, and its upregulation is a common feature in various cancers, making it a promising therapeutic target. This compound, identified as compound 15h in its discovery publication, emerged from a structure-activity relationship study of N-xanthone benzenesulfonamides.[1][2][3]

Discovery and Synthesis

This compound was developed as part of a research effort to create novel inhibitors of PGAM1 with improved potency and specificity.[1][2][3] The synthesis of this compound involves a multi-step chemical process, as outlined in the discovery publication by Wang et al. (2018). The general synthetic scheme for the N-xanthone benzenesulfonamide series, to which this compound belongs, is detailed below.

General Synthesis of N-Xanthone Benzenesulfonamides

The synthesis commences with the construction of the xanthone core. This is achieved by reacting 2,6-dihydroxybenzoic acid with phloroglucinol using Eaton's reagent. The resulting xanthone core then undergoes a series of modifications, including triflation and pivaloylation, to introduce necessary functional groups. A key step is the Buchwald amination-hydrolysis protocol, which introduces an amine group onto the xanthone scaffold. This amine then serves as the attachment point for various substituted benzenesulfonyl chlorides, leading to the final N-xanthone benzenesulfonamide compounds, including this compound.[3]

Biological Activity and Data

This compound has been shown to be a potent inhibitor of PGAM1 and exhibits anti-proliferative effects against cancer cell lines. The key quantitative data for this compound and related compounds from the discovery study are summarized in the tables below.

Table 1: In Vitro PGAM1 Inhibitory Activity

| Compound | IC50 (μM) vs. PGAM1 |

| This compound (15h) | 2.1 |

| 9h | 6.4 |

| 9n | 2.5 |

| 15a | 4.3 |

| 15b | > 50 |

| 15c | 2.9 |

| 15d | 2.4 |

| 15e | 2.2 |

| 15f | 3.2 |

| PGMI-004A (Reference) | 4.1 |

Data sourced from Wang et al., 2018.[2][3]

Table 2: Anti-proliferative Activity in H1299 Cancer Cells

| Compound | IC50 (μM) vs. H1299 Cells |

| This compound (15h) | 33.8 ± 6.1 |

| 9h | 24.1 ± 1.2 |

| 9n | 38.2 ± 2.7 |

| 15c | 35.5 ± 2.6 |

| 15d | 35.8 ± 3.3 |

| 15e | 34.6 ± 2.1 |

| PGMI-004A (Reference) | 39.5 ± 2.5 |

Data sourced from Wang et al., 2018.[2][3]

Signaling Pathways and Mechanism of Action

PGAM1 is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). By inhibiting PGAM1, this compound disrupts this key metabolic step. This disruption has several downstream consequences for cancer cells, which are highly reliant on glycolysis for energy and biosynthetic precursors. The inhibition of PGAM1 leads to an accumulation of 3-PG and a depletion of 2-PG. Elevated 3-PG levels can inhibit the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and redox balance. This metabolic reprogramming ultimately hinders cancer cell proliferation and survival.

The activity of PGAM1 is also linked to major oncogenic signaling pathways. It is considered a downstream effector of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of this compound.

PGAM1 Inhibition Assay

This assay is a coupled-enzyme assay used to determine the in vitro inhibitory activity of compounds against PGAM1.

-

Reagents and Materials:

-

Human recombinant PGAM1 enzyme

-

Enolase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)

-

3-phosphoglycerate (3-PG) as the substrate

-

NADH

-

ATP

-

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, ATP, enolase, PK, and LDH.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the PGAM1 enzyme to all wells except for the blank control.

-

Initiate the reaction by adding the substrate, 3-PG.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37 °C). The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the rate of the PGAM1-catalyzed reaction.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Proliferation (MTT) Assay

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

-

Reagents and Materials:

-

H1299 human non-small cell lung carcinoma cell line

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

-

-

Procedure:

-

Seed H1299 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Experimental and Logical Workflow

The discovery of this compound followed a logical progression from initial screening to cellular evaluation.

References

- 1. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Pgam1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the target validation of Pgam1-IN-2, a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1). PGAM1 is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. Its upregulation is a common feature in various cancers, making it a promising therapeutic target.[1] this compound has emerged as a valuable tool compound for studying the biological roles of PGAM1 and for the development of novel anti-cancer therapies.

Quantitative Data Summary

This compound has been characterized by its inhibitory activity against the PGAM1 enzyme and its anti-proliferative effects on cancer cells. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Cell Line | Reference |

| PGAM1 IC50 | 2.1 µM | - | [2] |

| H1299 Cell Proliferation IC50 | 33.8 ± 6.1 µM | H1299 | [2] |

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the relevant biological pathways and the experimental procedures used for its validation.

The workflow for validating this compound as a PGAM1 inhibitor typically involves a series of biochemical and cell-based assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

PGAM1 Inhibition Assay

This assay determines the in-vitro potency of this compound against the PGAM1 enzyme.

Materials:

-

Recombinant human PGAM1 enzyme

-

3-Phosphoglycerate (3-PG)

-

Enolase

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

ADP

-

2,3-Bisphosphoglycerate (2,3-BPG)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, 3-PG, enolase, PK, LDH, NADH, ADP, and 2,3-BPG in each well of a 96-well plate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the recombinant PGAM1 enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the conversion of 3-PG to 2-PG by PGAM1.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-proliferative Activity in H1299 Cells (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of the H1299 non-small cell lung cancer cell line.

Materials:

-

H1299 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed H1299 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

The following day, treat the cells with a serial dilution of this compound or DMSO (vehicle control) in fresh culture medium.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

A Technical Guide to the Preclinical Evaluation of PGAM1 Inhibitors in Oncology

Disclaimer: No specific preclinical data for a compound designated "Pgam1-IN-2" is publicly available. This guide provides a comprehensive overview based on the preclinical evaluation of well-characterized phosphoglycerate mutase 1 (PGAM1) inhibitors, such as PGMI-004A and KH3 , which serve as representative examples for researchers, scientists, and drug development professionals.

Introduction: PGAM1 as a Therapeutic Target in Oncology

Phosphoglycerate mutase 1 (PGAM1) is a pivotal glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," to support rapid proliferation and biosynthesis.[4] PGAM1 is frequently overexpressed in a wide range of human cancers, including pancreatic, lung, liver, and breast cancer, and its elevated expression often correlates with poor prognosis.[5][6] By controlling the levels of 3-PG and 2-PG, PGAM1 coordinates glycolysis with key biosynthetic pathways like the pentose phosphate pathway (PPP) and serine synthesis, which are crucial for producing nucleotides, lipids, and maintaining redox balance.[2][3][7][8] This central role in metabolic reprogramming makes PGAM1 an attractive therapeutic target for cancer treatment.[5][9]

Inhibiting PGAM1 disrupts the glycolytic flux, leading to an accumulation of 3-PG and a depletion of 2-PG.[2][3][7][8] This metabolic perturbation not only starves cancer cells of energy and essential building blocks but can also induce other cellular stresses, such as ferroptosis, and modulate the tumor microenvironment, potentially enhancing anti-tumor immunity.[5]

Preclinical Data Presentation

The following tables summarize the quantitative data from preclinical studies of representative PGAM1 inhibitors.

Table 1: In Vitro Efficacy of Representative PGAM1 Inhibitors

| Compound | Cancer Type | Cell Line(s) | Efficacy Metric | Value | Reference(s) |

| KH3 | Pancreatic Cancer | Primary Patient Cells | EC50 | 0.22 - 0.43 µM | [10] |

| KH3 | Hepatocellular Carcinoma (HCC) | Various Human HCC Lines | EC50 | 2.187 - 9.272 µM | [5] |

| KH3 | Hepatocellular Carcinoma (HCC) | Primary Patient HCC Cells | EC50 | 1.322 - 3.896 µM | [5] |

| PGMI-004A | Breast, Lung, Leukemia, Head & Neck | MDA-MB-231, H1299, Molm14, 212LN | Anti-proliferative Effect | Significant | [1] |

| HKB99 | Non-Small-Cell Lung Cancer (NSCLC) | PC9, HCC827, H1975, A549 | Potency vs. PGMI-004A | 8- to 22-fold greater | [11] |

Table 2: In Vivo Efficacy and Toxicology of Representative PGAM1 Inhibitors

| Compound | Cancer Model | Administration Route & Dose | Key Findings | Reference(s) |

| PGMI-004A | H1299 Lung Cancer Xenograft (Nude Mice) | 100 mg/kg/day, intraperitoneally | Well-tolerated; significantly decreased tumor growth and size. | [4] |

| KH3 | Hepa1-6 HCC Subcutaneous Xenograft (C57BL/6 Mice) | 75 mg/kg, intraperitoneally, every 3 days | Inhibited tumor growth; enhanced anti-PD-1 immunotherapy efficacy. | [5] |

| KH3 | Pancreatic Cancer Patient-Derived Xenograft (PDX) | Not specified | Effective tumor repression, correlated with PGAM1 expression levels. | [10] |

| KH3 | Hepatocellular Carcinoma (HCC) | Not specified | Good safety profile; no significant changes in ALT, AST, or creatinine levels. | [5] |

Table 3: Biochemical and Pharmacokinetic Parameters of Representative PGAM1 Inhibitors

| Compound | Parameter | Value | Method | Reference(s) |

| PGMI-004A | Ki (Inhibition Constant) | 3.91 ± 2.50 µM | Dixon Plot Analysis | [4] |

| KH3 | Kd (Binding Affinity) | 890 nM | Isothermal Titration Calorimetry (ITC) | [12][13] |

| KH3 | Inhibition Mechanism | Allosteric, Non-competitive | Lineweaver-Burk Plots, Co-crystal Structures | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments based on published studies of PGAM1 inhibitors.

3.1 In Vitro Cell Proliferation Assay

-

Objective: To determine the effect of the PGAM1 inhibitor on the growth of cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., PANC-1, Hepa1-6) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PGAM1 inhibitor (e.g., KH3) or vehicle control (DMSO) for 72-96 hours.

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

3.2 PGAM1 Enzyme Activity Assay

-

Objective: To measure the direct inhibitory effect of the compound on PGAM1 enzymatic activity.

-

Methodology:

-

Purify recombinant human PGAM1 protein.

-

The assay measures the conversion of 3-PG to 2-PG, which is coupled to the conversion of 2-PG to phosphoenolpyruvate (PEP) by enolase, PEP to pyruvate by pyruvate kinase (PK), and finally pyruvate to lactate by lactate dehydrogenase (LDH).

-

The final step involves the oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Set up reactions containing buffer, cofactors (e.g., MgCl2, ADP, NADH), coupling enzymes (enolase, PK, LDH), 3-PG substrate, and varying concentrations of the PGAM1 inhibitor.

-

Initiate the reaction by adding purified PGAM1.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

Calculate inhibition constants (e.g., Ki) using methods like Dixon or Lineweaver-Burk plots.[12][13]

-

3.3 Western Blot Analysis

-

Objective: To analyze the expression levels of PGAM1 and downstream signaling proteins affected by the inhibitor.

-

Methodology:

-

Treat cancer cells with the PGAM1 inhibitor or vehicle for a specified time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PGAM1, p-AKT, AKT, PD-L1, LCN2) overnight at 4°C.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

3.4 In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of the PGAM1 inhibitor in a living organism.

-

Methodology:

-

Subcutaneously inject a suspension of cancer cells (e.g., 4x10^6 Hepa1-6 cells in PBS) into the flank of immunocompromised (e.g., nude) or immunocompetent (e.g., C57BL/6) mice.[5]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups (typically 5-6 mice per group).[5]

-

Administer the PGAM1 inhibitor (e.g., KH3 at 75 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every 3 days).[5]

-

Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (IHC), and Western blotting.

-

Mandatory Visualizations

The following diagrams illustrate key concepts in the preclinical evaluation of PGAM1 inhibitors.

Caption: PGAM1's central role in coordinating glycolysis with key biosynthetic pathways.

Caption: Generalized workflow for the preclinical evaluation of a PGAM1 inhibitor.

Caption: Downstream effects and mechanism of action of PGAM1 inhibitors in cancer cells.

References

- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]

- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoglycerate mutase 1 that is essential for glycolysis may act as a novel metabolic target for predicating poor prognosis for patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. collaborate.princeton.edu [collaborate.princeton.edu]

- 9. An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. sbyireview.com [sbyireview.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Pgam1-IN-2: A Technical Guide to its Function in Regulating Cellular Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that plays a critical role in coordinating cellular metabolism to support rapid cell proliferation, particularly in cancer. Pgam1-IN-2 has been identified as a potent inhibitor of PGAM1, offering a valuable tool for studying the metabolic consequences of PGAM1 inhibition and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the function of this compound in regulating cellular biosynthesis, including its mechanism of action, its impact on key metabolic pathways, and detailed experimental protocols for its characterization.

Introduction to PGAM1 and its Role in Cellular Metabolism

PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during glycolysis.[1][2] Beyond its canonical role in energy production, PGAM1 is a critical regulator of anabolic biosynthesis.[3][4] By controlling the intracellular ratio of 3-PG to 2-PG, PGAM1 influences the flux of metabolites into key biosynthetic pathways, including the pentose phosphate pathway (PPP) and the serine synthesis pathway.[3][4] Upregulation of PGAM1 is a common feature in various human cancers, where it supports the high metabolic demands of tumor growth.[2][5]

This compound: A Potent Inhibitor of PGAM1

This compound, also identified as compound 15h, is a novel N-xanthone benzenesulfonamide that acts as a potent inhibitor of PGAM1.[1]

Quantitative Data on this compound Activity

| Compound | Target | IC50 (μM) | Cell Line (Proliferation IC50, μM) | Reference |

| This compound (15h) | PGAM1 | 2.1 | H1299 (33.8 ± 6.1) | [1] |

Mechanism of Action: How this compound Regulates Cellular Biosynthesis

Inhibition of PGAM1 by this compound leads to a predictable shift in the intracellular concentrations of its substrate and product, with profound downstream effects on cellular biosynthesis.

Alteration of Glycolytic Intermediates

Treatment of cells with a PGAM1 inhibitor like this compound is expected to cause an accumulation of 3-phosphoglycerate (3-PG) and a depletion of 2-phosphoglycerate (2-PG).[3][5]

Impact on the Pentose Phosphate Pathway (PPP)

The accumulation of 3-PG allosterically inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[3] This leads to a reduction in PPP flux, thereby decreasing the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and maintaining redox balance.[3]

Regulation of Serine Biosynthesis

The depletion of 2-PG reduces the activity of 3-phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the serine synthesis pathway.[3] This pathway is a major source of one-carbon units for the synthesis of nucleotides and other macromolecules.

Overall Effect on Cellular Proliferation

By disrupting these key biosynthetic pathways, this compound effectively "starves" cancer cells of the building blocks necessary for rapid growth, leading to an attenuation of cell proliferation.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PGAM1 Inhibition

References

- 1. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Non-Glycolytic Landscape of PGAM1 with Pgam1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway, has emerged as a multifaceted protein with significant non-glycolytic functions implicated in cancer progression.[1][2] Beyond its canonical role in metabolism, PGAM1 is involved in regulating crucial cellular processes such as cell migration, invasion, and DNA damage repair, often independent of its enzymatic activity.[3][4] This technical guide explores these non-glycolytic functions of PGAM1 and the utility of Pgam1-IN-2, a potent xanthone derivative inhibitor, in dissecting these complex roles. We provide a comprehensive overview of the current understanding, detailed experimental protocols, and quantitative data to facilitate further research and drug development efforts targeting PGAM1.

Introduction: PGAM1 Beyond Glycolysis

While traditionally known for catalyzing the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in glycolysis, accumulating evidence highlights the "moonlighting" functions of PGAM1.[5][6] These non-canonical roles are particularly prominent in oncology, where PGAM1 overexpression is frequently correlated with poor prognosis and metastasis in various cancers.[7][8] The investigation into these non-glycolytic activities has unveiled novel mechanisms by which cancer cells exploit this enzyme to promote their survival and dissemination.

This compound is a specific small molecule inhibitor of PGAM1, belonging to the xanthone class of compounds. Its utility lies in its ability to pharmacologically probe the functions of PGAM1, allowing researchers to distinguish between its metabolic and non-metabolic roles.

Quantitative Data on the Effects of PGAM1 Inhibition

The following tables summarize the quantitative effects of PGAM1 inhibition on various cellular processes. While specific data for this compound is emerging, data from studies using other PGAM1 inhibitors and genetic knockdown approaches provide a valuable benchmark for its expected biological activity.

Table 1: Inhibitory Activity of this compound

| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |

| This compound | PGAM1 | Enzymatic Assay | 2.1 | - | [9] |

| This compound | Cell Proliferation | Proliferation Assay | 33.8 ± 6.1 | H1299 | [9] |

Table 2: Effects of PGAM1 Knockdown on Non-Glycolytic Functions

| Cellular Process | Cell Line | Method | Quantitative Effect | Reference |

| Cell Migration | Panc-1 | Transwell Assay | >60% decrease | [8] |

| Cell Invasion | Panc-1 | Transwell Assay | >60% decrease | [8] |

| Cell Migration | PC-3 | Transwell Assay | Prominently decreased | [2] |

| Cell Invasion | PC-3 | Transwell Assay | Prominently decreased | [2] |

| Apoptosis | PC-3 | Flow Cytometry | Increased from 6.68% to 20.50% | [2] |

| Apoptosis | U87 | Flow Cytometry | Increased to 42.9% | [10] |

| DNA Damage (DSBs) | HeLa | Comet Assay | Higher ratio of cells with residual DSBs | [11] |

Key Non-Glycolytic Signaling Pathways Modulated by PGAM1

PGAM1 has been shown to influence several critical signaling pathways that are central to cancer progression. This compound can be a valuable tool to investigate the precise role of PGAM1 within these networks.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PGAM1 has been identified as a downstream effector of this pathway. Inhibition of the PI3K/Akt/mTOR pathway leads to a decrease in PGAM1 expression, suggesting a regulatory link. Conversely, PGAM1 can also influence downstream components of this pathway.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers, promoting cell proliferation and invasion. Studies have shown that silencing PGAM1 can inhibit the Wnt/β-catenin pathway by increasing the phosphorylation of β-catenin, marking it for degradation.[10]

DNA Damage Response

A critical non-glycolytic function of PGAM1 is its role in the DNA damage response (DDR). PGAM1 has been shown to be required for the homologous recombination (HR) repair of DNA double-strand breaks (DSBs).[3] Mechanistically, PGAM1 can regulate the stability of CTBP-interacting protein (CtIP), a key factor in DSB end resection.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the non-glycolytic functions of PGAM1 using this compound.

Cell Migration Assay (Transwell Assay)

Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

24-well Transwell chambers (8.0 µm pore size)

-

Cancer cell line of interest

-

Cell culture medium (with and without serum)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet or DAPI)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.

-

Chamber Preparation: If performing an invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For a migration assay, this step is omitted.

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Add the cell suspension to the upper chamber of the Transwell insert.

-

Treatment: In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS). To the cell suspension in the upper chamber, add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell line).

-

Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution. Stain the cells with crystal violet or a fluorescent dye like DAPI.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the percentage of migration inhibition compared to the vehicle control.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PGAM1, anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

DNA Damage Assay (Comet Assay)

Objective: To assess the impact of this compound on the repair of DNA double-strand breaks.

Materials:

-

Cancer cell line of interest

-

This compound

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

CometAssay® kit (or equivalent)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for a predetermined time.

-

Induction of DNA Damage: Expose the cells to a DNA damaging agent to induce DSBs.

-

Cell Harvest and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a neutral lysis buffer to remove cellular proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Subject the slides to neutral electrophoresis. The damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Quantification: Analyze the comet images using specialized software to measure parameters such as tail length, tail intensity, and tail moment, which are indicative of the extent of DNA damage. Compare the results between this compound treated and control cells.

Conclusion and Future Directions

The exploration of PGAM1's non-glycolytic functions has opened new avenues for understanding cancer biology and developing novel therapeutic strategies. This compound serves as a critical tool for researchers to specifically investigate these non-metabolic roles. The provided data and protocols offer a framework for further studies aimed at elucidating the intricate mechanisms by which PGAM1 contributes to tumorigenesis and for evaluating the therapeutic potential of its inhibition. Future research should focus on in vivo studies with this compound to validate its efficacy and to explore its potential in combination with other cancer therapies. A deeper understanding of the protein-protein interactions of PGAM1 and how they are modulated by inhibitors like this compound will be crucial for the development of next-generation cancer treatments.

References

- 1. Development of Anthraquinone Analogues as Phosphoglycerate Mutase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Drug Screening Analysis against the Overexpression of PGAM1 Gene in Different Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of 1,3,6,7-tetrahydroxyxanthone derivatives as phosphoglycerate mutase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

Methodological & Application

Pgam1-IN-2: Application Notes and Protocols for In Vitro Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3][4] In numerous cancer types, PGAM1 is overexpressed and plays a significant role in promoting tumor progression, metastasis, and metabolic reprogramming.[1][2][3][5] These roles in both glycolytic and non-glycolytic pathways make PGAM1 an attractive therapeutic target in oncology.[1][4] Pgam1-IN-2 is an inhibitor of phosphoglycerate mutase 1 (PGAM1) with a reported IC50 of 2.1 μM.[6] These application notes provide detailed protocols for in vitro cellular assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound.

| Parameter | Cell Line | Value | Reference |

| PGAM1 Inhibition (IC50) | Enzyme Assay | 2.1 μM | [6] |

| Cell Proliferation (IC50) | H1299 | 33.8 ± 6.1 μM | [6] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PGAM1 signaling pathway and a general experimental workflow for evaluating this compound.

Caption: PGAM1 Signaling Pathway.

Caption: Experimental Workflow for this compound.

Experimental Protocols

Cell Culture

A human non-small cell lung carcinoma cell line, H1299, can be used to assess the anti-proliferative effects of this compound.[6][7] Pancreatic cancer cell lines such as Aspc-1 and Panc-1 are also suitable for studying the impact of PGAM1 inhibition on migration and invasion.[2] Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from standard cell viability assay procedures.[5]

Materials:

-

H1299 cells

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed H1299 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plates for 48 to 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

PGAM1 Enzymatic Activity Assay

This protocol is based on a coupled enzyme reaction to measure the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[8]

Materials:

-

Cell lysate from treated and untreated cells

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and other cofactors)

-

3-phosphoglycerate (substrate)

-

Enolase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

ADP

-

96-well UV-transparent plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare cell lysates from cells treated with this compound or vehicle control.

-

In a 96-well plate, prepare a reaction mixture containing the assay buffer, enolase, pyruvate kinase, lactate dehydrogenase, NADH, and ADP.

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding 3-phosphoglycerate.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the PGAM1 activity. Calculate the specific activity and determine the inhibitory effect of this compound.

Western Blot Analysis

This protocol allows for the analysis of protein expression levels.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PGAM1, anti-p-Akt, anti-Akt, anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells using RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Metabolic Assays (Glucose Consumption and Lactate Production)

These assays assess the impact of PGAM1 inhibition on glycolysis.[7]

Materials:

-

Culture medium from treated and untreated cells

-

Glucose assay kit

-

Lactate assay kit

-

Microplate reader

Procedure:

-

Culture cells in the presence of this compound or vehicle control for a defined period (e.g., 24 hours).

-

Collect the culture medium at the beginning and end of the treatment period.

-

Measure the glucose and lactate concentrations in the collected medium using commercially available kits according to the manufacturer's instructions.

-

Calculate the rates of glucose consumption and lactate production and normalize to the cell number.

Troubleshooting

-

High variability in proliferation assays: Ensure consistent cell seeding density and proper mixing of reagents.

-

Low signal in Western blots: Optimize protein extraction, antibody concentrations, and incubation times.

-

Inconsistent enzyme activity: Ensure the stability of reagents and maintain a consistent temperature during the assay.

Conclusion

The provided protocols offer a framework for the in vitro characterization of this compound. By employing these cellular assays, researchers can effectively evaluate the inhibitor's potency, mechanism of action, and its effects on cancer cell metabolism and signaling pathways. These studies are crucial for the preclinical development of novel anti-cancer therapies targeting PGAM1.

References

- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phosphoglycerate Mutase Cooperates with Chk1 Kinase to Regulate Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Effective Use of PGAM1-IN-2 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

PGAM1-IN-2 is a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway that catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Dysregulation of PGAM1 is implicated in various cancers, making it a significant therapeutic target.[1][3][4][5][6][7] Live cell imaging provides a powerful tool to study the real-time effects of this compound on cellular metabolism and physiology. These application notes provide detailed protocols for utilizing this compound in conjunction with fluorescent biosensors to monitor dynamic changes in key metabolic parameters.

Mechanism of Action

This compound inhibits the enzymatic activity of PGAM1, leading to an accumulation of its substrate, 3-PG, and a depletion of its product, 2-PG.[8] This disruption in the glycolytic pathway has several downstream consequences, including altered ATP production, changes in lactate levels, and potential impacts on mitochondrial function.[1][6][8] Live cell imaging allows for the direct visualization of these effects in real-time.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Live Cell Imaging

| Parameter | Value | Notes |

| Enzymatic IC50 | 2.1 µM[2] | Concentration for 50% inhibition of PGAM1 enzymatic activity in biochemical assays. |

| Cell Proliferation IC50 (H1299 cells) | 33.8 ± 6.1 µM[2] | Concentration for 50% inhibition of cell proliferation over a longer time course. |

| Recommended Starting Concentration for Live Cell Imaging | 10 - 50 µM | This range is a suggested starting point for acute live cell imaging experiments (1-6 hours). Optimal concentration should be determined empirically for each cell line and experimental endpoint. It is advisable to perform a dose-response and time-course experiment to determine the optimal concentration that induces a metabolic effect without causing significant cytotoxicity within the imaging timeframe. |

Table 2: Expected Effects of this compound on Key Metabolic Parameters in Live Cell Imaging

| Parameter | Fluorescent Probe/Biosensor | Expected Change with this compound | Rationale |

| ATP/ADP Ratio | PercevalHR[9][10][11][12] | Decrease | Inhibition of glycolysis can lead to a reduction in ATP production, thereby lowering the ATP/ADP ratio.[6] |

| Intracellular Lactate | Lactate-Glo™ Assay, Laconic Sensor[13][14][15] | Decrease | As a downstream product of glycolysis, lactate levels are expected to decrease upon PGAM1 inhibition. |

| Mitochondrial Membrane Potential | TMRE (Tetramethylrhodamine, Ethyl Ester)[16][17][18][19] | Potential Decrease | Alterations in glycolysis can impact mitochondrial function, potentially leading to depolarization of the mitochondrial membrane. |

| Glucose Uptake | 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)[20][21][22][23][24] | Potential Secondary Changes | While not a direct effect, prolonged inhibition of glycolysis may lead to feedback mechanisms that alter glucose uptake. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PGAM1 signaling pathway and the inhibitory effect of this compound.

Caption: General experimental workflow for live cell imaging with this compound.

Experimental Protocols

Protocol 1: Measuring ATP/ADP Ratio using PercevalHR Biosensor

This protocol describes how to measure the real-time effects of this compound on the cytosolic ATP/ADP ratio in live cells using the genetically encoded fluorescent biosensor PercevalHR.[9][10][11][12]

Materials:

-

Cells of interest

-

Plasmid encoding PercevalHR

-

Transfection reagent

-

Live cell imaging medium (e.g., FluoroBrite™ DMEM)

-

This compound (stock solution in DMSO)

-

Live cell imaging system with environmental control (37°C, 5% CO2) and appropriate filter sets for PercevalHR (e.g., excitation at 490 nm and 405 nm, emission at 515 nm).

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells on a glass-bottom imaging dish or plate at a density that will result in 50-70% confluency at the time of imaging.

-

24 hours after seeding, transfect the cells with the PercevalHR plasmid according to the manufacturer's protocol for your transfection reagent.

-

Allow 24-48 hours for biosensor expression.

-

-

This compound Treatment and Imaging:

-

Replace the culture medium with pre-warmed live cell imaging medium.

-

Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.

-

Acquire baseline images of the PercevalHR fluorescence at both excitation wavelengths for 5-10 minutes.

-

Add this compound to the imaging medium at the desired final concentration (e.g., 10-50 µM).

-

Immediately begin acquiring time-lapse images at both excitation wavelengths every 1-5 minutes for the desired duration (e.g., 1-6 hours).

-

-

Data Analysis:

-

For each cell at each time point, calculate the ratio of the fluorescence intensity at the two excitation wavelengths (e.g., F490/F405).

-

Normalize the ratio data to the baseline before the addition of this compound.

-

Plot the normalized ATP/ADP ratio over time to visualize the effect of this compound.

-

Protocol 2: Measuring Intracellular Lactate using a Fluorescent Probe

This protocol outlines a method to measure changes in intracellular lactate levels in response to this compound treatment.

Materials:

-

Cells of interest

-

Live cell imaging medium (glucose-free for lactate measurement)

-

This compound (stock solution in DMSO)

-

Lactate biosensor (e.g., Laconic) or a fluorescent lactate assay kit compatible with live cells.[13][14][15]

-

Live cell imaging system with environmental control.

Procedure:

-

Cell Preparation:

-

Seed and culture cells as described in Protocol 1. If using a genetically encoded lactate biosensor, transfect the cells 24-48 hours prior to imaging.

-

-

Inhibitor Treatment and Lactate Measurement:

-

Wash the cells twice with pre-warmed glucose-free imaging medium.

-

Add the lactate probe to the cells according to the manufacturer's instructions and incubate for the recommended time.

-

Acquire baseline fluorescence images.

-

Add this compound to the medium.

-

Acquire time-lapse images to monitor changes in intracellular lactate fluorescence.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the lactate probe in individual cells over time.

-

Normalize the data to the baseline to determine the relative change in intracellular lactate concentration.

-

Protocol 3: Assessing Mitochondrial Membrane Potential using TMRE

This protocol details the use of the potentiometric fluorescent dye TMRE to monitor changes in mitochondrial membrane potential following this compound treatment.[16][17][18][19]

Materials:

-

Cells of interest

-

Live cell imaging medium

-

This compound (stock solution in DMSO)

-

TMRE (stock solution in DMSO)

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.

-

Live cell imaging system with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm).

Procedure:

-

Cell Preparation and Staining:

-

Seed and culture cells as described in Protocol 1.

-

Prepare a working solution of TMRE in pre-warmed imaging medium (final concentration typically 20-200 nM, optimize for your cell line).

-

Incubate the cells with the TMRE solution for 15-30 minutes at 37°C.

-

Wash the cells twice with pre-warmed imaging medium to remove excess dye.

-

-

Imaging and Treatment:

-

Place the cells on the microscope stage and acquire baseline images of TMRE fluorescence.

-

Add this compound to the medium and begin time-lapse imaging.

-

As a positive control, at the end of the experiment, add FCCP (e.g., 5-10 µM) to a separate well of stained cells to induce rapid mitochondrial depolarization and confirm the responsiveness of the dye.

-

-

Data Analysis:

-

Measure the average fluorescence intensity of the mitochondria in individual cells over time.

-

A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.

-

Protocol 4: Monitoring Glucose Uptake with 2-NBDG

This protocol describes how to measure the effect of this compound on glucose uptake using the fluorescent glucose analog 2-NBDG.[20][21][22][23][24]

Materials:

-

Cells of interest

-

Glucose-free imaging medium

-

This compound (stock solution in DMSO)

-

2-NBDG (stock solution in DMSO)

-

Live cell imaging system with appropriate filters for 2-NBDG (e.g., excitation ~465 nm, emission ~540 nm).

Procedure:

-

Cell Preparation and Inhibitor Pre-treatment:

-

Seed and culture cells as described in Protocol 1.

-

Wash the cells twice with pre-warmed glucose-free imaging medium.

-

Incubate the cells with this compound in glucose-free medium for a desired pre-treatment time (e.g., 30-60 minutes).

-

-

2-NBDG Staining and Imaging:

-

Add 2-NBDG to the medium at a final concentration of 50-200 µM.

-

Immediately begin acquiring time-lapse images to monitor the rate of 2-NBDG uptake.

-

-

Data Analysis:

-

Measure the increase in intracellular fluorescence intensity over time. The slope of this increase represents the rate of glucose uptake.

-

Compare the rate of uptake in this compound-treated cells to untreated control cells.

-

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in live cell imaging studies. By employing these methods, scientists can gain valuable insights into the dynamic cellular responses to the inhibition of this key glycolytic enzyme, furthering our understanding of cancer metabolism and aiding in the development of novel therapeutic strategies. It is crucial to optimize the specific conditions, such as inhibitor concentration and incubation times, for each cell line and experimental setup to ensure reliable and reproducible results.

References

- 1. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoglycerate mutase 1 is highly expressed in C6 glioma cells and human astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging changes in the cytosolic ATP-to-ADP ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. Imaging energy status in live cells with a fluorescent biosensor of the intracellular ATP-to-ADP ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current Methodologies for Visualizing ATP in Living Cells | Encyclopedia MDPI [encyclopedia.pub]

- 13. promega.com [promega.com]

- 14. Ultrasensitive sensors reveal the spatiotemporal landscape of lactate metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spie.org [spie.org]

- 16. assaygenie.com [assaygenie.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. scholarworks.uark.edu [scholarworks.uark.edu]

- 21. mdpi.com [mdpi.com]

- 22. abcam.com [abcam.com]

- 23. biopioneer.com.tw [biopioneer.com.tw]

- 24. Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand | Semantic Scholar [semanticscholar.org]

Pgam1-IN-2 solubility and stability for experimental use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pgam1-IN-2 is a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG)[1]. In many cancer cells, PGAM1 is overexpressed and contributes to the Warburg effect, a metabolic shift towards aerobic glycolysis that supports rapid tumor growth[2][3]. Inhibition of PGAM1 can disrupt cancer cell metabolism, leading to decreased proliferation and tumor growth, making it an attractive target for cancer therapy[1][4]. These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its use in common experimental settings.

Physicochemical Properties

This compound is a small molecule with an IC₅₀ of 2.1 μM for PGAM1[5]. It has been shown to inhibit the proliferation of H1299 cancer cells with an IC₅₀ of 33.8 ± 6.1 μM[5].

Data Presentation

Table 1: Solubility of this compound

| Solvent | Concentration (w/v) | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL | 127.95 mM | Ultrasonic treatment may be needed to fully dissolve the compound. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial[5]. |

| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 2.08 mg/mL | 4.26 mM | Forms a suspended solution; requires sonication before use[6]. |

| Aqueous Buffers (e.g., PBS) | Poorly soluble | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in DMSO first and then dilute into the aqueous buffer. Note that precipitation may occur at higher concentrations. |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles[5]. |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles[5]. | |

| Working Solution | Room Temperature or 37°C | Prepare fresh for each experiment | Stability in aqueous media at working concentrations and temperatures has not been extensively characterized. It is recommended to prepare fresh dilutions from the frozen stock for each experiment to ensure compound integrity. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

1.1. High-Concentration Stock Solution (in DMSO)

-

To prepare a 10 mM stock solution, add 204.7 µL of high-quality, anhydrous DMSO to 1 mg of this compound powder.

-

Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution[5].

-

Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[5].

1.2. Working Solutions for Cell-Based Assays

-

Thaw a vial of the 10 mM stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.

-

Mix thoroughly by gentle vortexing or pipetting.

-

It is recommended to prepare the working solution fresh for each experiment. Due to the potential for precipitation in aqueous media, visually inspect the solution for any particulates before adding it to the cells.

Protocol 2: Cell Proliferation Assay (CCK-8 Assay)

This protocol is adapted from standard cell proliferation assays and is suitable for assessing the effect of this compound on cancer cell growth[7][8][9].

Materials:

-

Cancer cell line of interest (e.g., H1299, U87)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (prepared as in Protocol 1)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of PGAM1 and Downstream Effectors

This protocol allows for the assessment of this compound's effect on the expression levels of PGAM1 and proteins in related signaling pathways[8][10].

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PGAM1, anti-phospho-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin or GAPDH to normalize protein levels.

Protocol 4: In Vitro PGAM1 Enzyme Activity Assay

This protocol is based on a coupled enzyme assay to measure the activity of PGAM1 in cell lysates[6].

Materials:

-

Cell lysate containing PGAM1

-

This compound

-

Assay buffer (100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl)

-

NADH

-

ADP

-

2,3-bisphosphoglycerate (2,3-BPG)

-

Lactate dehydrogenase

-

Pyruvate kinase

-

Enolase

-

3-phosphoglycerate (3-PG)

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, ADP, 2,3-BPG, lactate dehydrogenase, pyruvate kinase, and enolase.

-

In a 96-well plate, add cell lysate and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding 3-PG to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at 37°C. The rate of NADH oxidation is proportional to the PGAM1 activity.

-

Calculate the PGAM1 activity and the inhibitory effect of this compound.

Visualizations

References

- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]